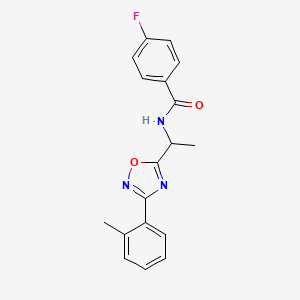
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2) subsituent attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, along with the carboxamide group . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The reactivity of this specific compound would depend on the specific substituents and their positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Some general properties of quinoline derivatives include good solubility in organic solvents, and they often form crystalline solids .作用机制
The mechanism of action of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also work by inducing apoptosis, which is a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce cell cycle arrest, inhibit angiogenesis, and reduce oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify. This compound also has good solubility in water and organic solvents, making it easy to use in various assays. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
未来方向
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide. One area of research could focus on identifying the specific enzymes that this compound inhibits and understanding the mechanism of action in more detail. Another area of research could focus on developing more potent analogs of this compound that have improved anticancer properties. Additionally, research could be done to investigate the potential use of this compound in combination with other drugs for the treatment of cancer.
合成方法
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 2-hydroxy-6-methylquinoline, which is then reacted with thiophene-2-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with butylamine to form this compound.
科学研究应用
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory and antioxidant agent.
属性
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDWOFPDSQIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
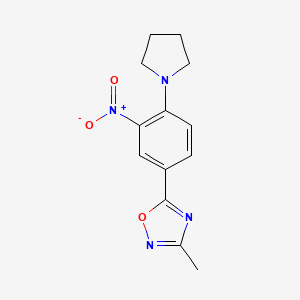
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
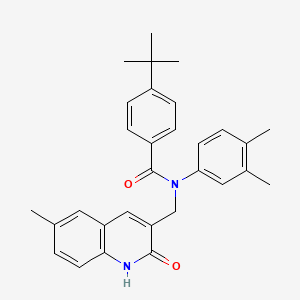

![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
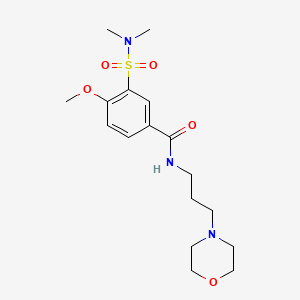
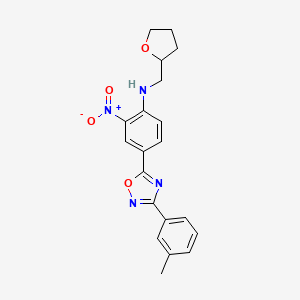



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)

